Ibrutinib-d5 - 1553977-17-5

Ibrutinib-d5

Catalog Number: EVT-1446676
CAS Number: 1553977-17-5
Molecular Formula: C25H24N6O2
Molecular Weight: 445.538
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ibrutinib-d5 serves as an ideal internal standard in bioanalytical studies due to its similar chemical behavior to ibrutinib while remaining distinguishable through mass spectrometry. [, , , , , ] This allows for accurate and precise quantification of ibrutinib in complex biological matrices like human plasma. [, , , , , ]

Ibrutinib

Compound Description: Ibrutinib is a first-in-class, orally bioavailable, small molecule inhibitor of Bruton's tyrosine kinase (BTK) [, , , , ]. It is used to treat B-cell malignancies such as mantle cell lymphoma, chronic lymphocytic leukemia, and small lymphocytic lymphoma [, , , , , , , , , , , , , , , , , , ]. Ibrutinib acts by irreversibly binding to BTK, inhibiting B-cell receptor signaling, and thereby suppressing tumor cell proliferation and survival.

Relevance: Ibrutinib-d5 is a deuterated analog of Ibrutinib. Deuteration involves replacing hydrogen atoms with deuterium isotopes, which are heavier but maintain similar chemical properties. This modification provides Ibrutinib-d5 with enhanced metabolic stability, making it suitable for use as an internal standard in mass spectrometry-based analysis of Ibrutinib levels in biological samples. This is because Ibrutinib-d5 behaves similarly to Ibrutinib during sample preparation and analysis but can be distinguished by its mass difference, allowing for accurate quantification of Ibrutinib in the presence of complex biological matrices [, , , , ].

Dihydroxydiol Ibrutinib (DHI)

Compound Description: Dihydroxydiol ibrutinib (DHI) is a pharmacologically active metabolite of ibrutinib [, ]. Like ibrutinib, DHI is also a Bruton's tyrosine kinase inhibitor and contributes to the overall therapeutic effect of ibrutinib.

Relevance: DHI shares a high degree of structural similarity with Ibrutinib and Ibrutinib-d5, differing only in the presence of two hydroxyl groups [, ]. This makes DHI relevant to the study of Ibrutinib-d5 because its similar chemical behavior during LC-MS/MS analysis necessitates careful method optimization to ensure accurate differentiation and quantification of all three compounds in biological samples [].

Zanubrutinib

Compound Description: Zanubrutinib is a second-generation Bruton's tyrosine kinase inhibitor (BTKi) that demonstrates improved BTK selectivity and potentially reduced off-target effects compared to ibrutinib [, , , ]. It is also used in the treatment of B-cell malignancies, showing efficacy in chronic lymphocytic leukemia and small lymphocytic lymphoma.

Relevance: Although Zanubrutinib shares the same target as Ibrutinib and its deuterated analog, it differs significantly in its chemical structure [, ]. Despite this, the co-occurrence of Zanubrutinib and Ibrutinib-d5 in research focusing on novel BTKi therapies and the development of analytical methods for simultaneously quantifying multiple BTKi drugs in biological samples highlights their relatedness in the context of pharmaceutical research and drug development for B-cell malignancies [, ].

Orelabrutinib

Compound Description: Orelabrutinib is another second-generation Bruton's tyrosine kinase inhibitor, also recognized for its improved selectivity for BTK compared to ibrutinib [, ]. It has shown promise in the treatment of B-cell malignancies, particularly in mantle cell lymphoma and chronic lymphocytic leukemia.

Relevance: Similar to Zanubrutinib, Orelabrutinib shares a different chemical structure compared to Ibrutinib and Ibrutinib-d5 but belongs to the same class of BTK inhibitors [, ]. This shared target and the increasing use of these newer-generation BTKi drugs alongside ibrutinib in clinical practice necessitate the development of accurate and sensitive methods for their simultaneous quantification in biological samples, making Ibrutinib-d5 a valuable tool in this context [, ].

Overview

Ibrutinib-d5 is a deuterated analog of ibrutinib, an oral medication primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. The compound is classified as a Bruton tyrosine kinase inhibitor, which plays a crucial role in B-cell receptor signaling pathways. Ibrutinib-d5 serves as an internal standard in pharmacokinetic studies and therapeutic drug monitoring, enhancing the accuracy of analytical methods used to measure drug concentrations in biological samples.

Source and Classification

Ibrutinib-d5 is synthesized from ibrutinib, which was originally developed by Pharmacyclics and is now marketed under various brand names. The compound falls under the classification of small molecule inhibitors targeting specific enzymes in cellular signaling pathways, particularly those involved in cancer cell proliferation and survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of ibrutinib-d5 involves several key steps that typically include:

  1. Deuteration: The introduction of deuterium atoms into the ibrutinib structure to create the deuterated form. This process can be achieved through various methods such as using deuterated solvents or reagents during the reaction.
  2. Acylation Reaction: A common method for synthesizing ibrutinib involves an acylation reaction between pyrimidin-4-amine and an imidazole derivative in the presence of a base such as N,N-diisopropylethylamine, followed by purification steps to isolate the final product with high purity .
  3. Purification: Techniques such as liquid chromatography are employed to purify the synthesized compound, ensuring that impurities are minimized and the final product meets required purity standards.
Molecular Structure Analysis

Structure and Data

Ibrutinib-d5 retains the core structure of ibrutinib but includes five deuterium atoms. The molecular formula for ibrutinib is C19H19N3O2S, while for ibrutinib-d5, it is C19H14D5N3O2S. The incorporation of deuterium alters the mass spectrum properties of the compound, making it useful for analytical purposes.

Structural Representation

The structural formula can be represented as follows:

Ibrutinib d5 C19H14D5N3O2S\text{Ibrutinib d5 }\text{C}_{19}\text{H}_{14}\text{D}_5\text{N}_3\text{O}_2\text{S}
Chemical Reactions Analysis

Reactions and Technical Details

Ibrutinib-d5 undergoes similar chemical reactions as its non-deuterated counterpart due to its analogous structure. Key reactions include:

  • Bruton Tyrosine Kinase Inhibition: Ibrutinib-d5 acts by irreversibly binding to Bruton tyrosine kinase, leading to inhibition of downstream signaling pathways that promote cell proliferation and survival in B-cell malignancies .
  • Metabolism Studies: The use of deuterated analogs like ibrutinib-d5 facilitates metabolic studies by providing distinct mass signatures that help trace the metabolic pathways and pharmacokinetics of the drug .
Mechanism of Action

Process and Data

Ibrutinib-d5 functions through a specific mechanism involving:

  1. Binding to Bruton Tyrosine Kinase: It binds covalently to a cysteine residue in the active site of Bruton tyrosine kinase, thereby inhibiting its activity.
  2. Disruption of B-cell Signaling: This inhibition leads to a decrease in B-cell receptor signaling, resulting in reduced proliferation and survival of malignant B-cells.
  3. Therapeutic Monitoring: Ibrutinib-d5 is utilized as an internal standard for quantifying levels of ibrutinib and its metabolites in biological samples through advanced techniques like liquid chromatography-tandem mass spectrometry .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.

Chemical Properties

  • Molecular Weight: Approximately 335.44 g/mol for ibrutinib; slightly higher for ibrutinib-d5 due to deuteration.
  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
Applications

Scientific Uses

Ibrutinib-d5 is primarily used in research settings for:

  • Therapeutic Drug Monitoring: It serves as an internal standard in pharmacokinetic studies, allowing researchers to accurately measure drug concentrations in plasma and other biological matrices .
  • Metabolic Research: Facilitates studies on drug metabolism and pharmacodynamics by providing clear differentiation from non-deuterated forms during analytical procedures.
  • Clinical Trials: Used in clinical pharmacology studies to evaluate the safety, efficacy, and pharmacokinetics of ibrutinib formulations.
Introduction to Ibrutinib-d5

Chemical Structure and Isotopic Labeling of Ibrutinib-d5

Ibrutinib-d5 retains the core structure of ibrutinib—a pyrazolo[3,4-d]pyrimidine scaffold linked to a piperidinyl acryloyl group—but incorporates five deuterium atoms (²H or D) at the ortho, meta, and para positions of the phenoxy moiety. The IUPAC name, (R)-1-(3-(4-amino-3-(4-(phenoxy-d5)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, reflects this modification [4] [9]. Deuterium labeling confers near-identical physicochemical properties to the unlabeled molecule, with two exceptions:

  • Mass Difference: The +5 Da mass shift (from 440.5 g/mol to 445.5 g/mol) enables unambiguous differentiation via mass spectrometry [5] [10].
  • Bond Stability: C–D bonds exhibit greater strength than C–H bonds (bond dissociation energy: ~443 kJ/mol vs. ~422 kJ/mol), potentially altering metabolic kinetics in vivo [9].

Isotopic purity exceeding 98% is essential to avoid analytical interference, as even minor impurities (e.g., D₄ or D₃ isotopologues) can compromise assay accuracy [10]. Commercial synthesis routes typically employ catalytic deuteration of precursor molecules, followed by chiral resolution to preserve the (R)-stereochemistry essential for BTK binding [7] [9].

Table 1: Structural and Isotopic Properties of Ibrutinib-d5

PropertySpecification
Molecular FormulaC₂₅H₁₉D₅N₆O₂
Molecular Weight445.53 g/mol
Deuterium PositionsPhenoxy ring (2H,3H,4H,5H,6H positions)
Isotopic Purity≥98%
Chiral Configuration(R)-enantiomer

Role as a Deuterated Internal Standard in Analytical Chemistry

Ibrutinib-d5 fulfills a pivotal role as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying ibrutinib and its metabolites. Its deployment addresses three key challenges in trace analysis:

  • Matrix Effect Compensation: Biological matrices (e.g., plasma, serum) contain ion-suppressing compounds that interfere with analyte detection. Co-elution of Ibrutinib-d5 with ibrutinib normalizes signal fluctuations, enhancing assay precision. Studies report a 25–40% reduction in coefficient of variation (CV) when using Ibrutinib-d5 compared to structural analogs [3] [6].
  • Adsorption Mitigation: Native ibrutinib exhibits significant adsorption to polymeric surfaces (e.g., polypropylene tubes, LC tubing), causing signal loss and carry-over. Remarkably, Ibrutinib-d5 displays reduced adsorption due to isotopic effects on surface affinity. This divergence necessitates rigorous optimization of LC systems to ensure co-elution [3].
  • Metabolic Tracking: In assays targeting ibrutinib’s active metabolite dihydrodiol-ibrutinib (DIB), Ibrutinib-d5 enables parallel quantification without cross-signal interference. This is critical given DIB’s 1:1 to 3:1 plasma concentration ratio relative to ibrutinib [6].

A significant pitfall identified in LC-MS/MS methods is differential adsorption between ibrutinib and its SIL-IS. Mžik et al. demonstrated that ibrutinib adsorbs more aggressively to LC fluidics than its D₄, D₅, or ¹³C₆ isotopologues, leading to carry-over that distorts subsequent measurements. This adsorption is instrument-specific and requires tailored mitigation strategies, such as:

  • Using >60% organic washes
  • Avoiding polymeric sample-handling materials
  • Employing ¹³C₆-labeled analogs where adsorption parity is higher [3]

Table 2: Performance of Ibrutinib Isotopologues as Internal Standards

IsotopologueAdsorption TendencyCarry-Over RiskRecommendation
Ibrutinib-d₅ModerateModerateStandard use
Ibrutinib-d₄LowLowViable alternative
Ibrutinib-¹³C₆LowLowOptimal for trace analysis

Importance in Pharmacokinetic and Pharmacodynamic Studies

Ibrutinib-d5 underpins high-fidelity pharmacokinetic (PK) and pharmacodynamic (PD) studies by enabling accurate quantification of ibrutinib and its metabolites across biological matrices. Key applications include:

Therapeutic Drug Monitoring (TDM)

Ibrutinib exhibits high interindividual PK variability (67%) due to CYP3A4 polymorphisms, drug interactions, and food effects. TDM using Ibrutinib-d5-based assays allows dose optimization:

  • A validated LC-MS/MS method achieved linear quantification of ibrutinib (0.25–50 ng/mL) and DIB with CV <10%, supporting clinical TDM [6].
  • In a proof-of-concept study, steady-state trough concentrations varied 15-fold among CLL patients, emphasizing the need for personalized dosing [6].

Pharmacodynamic Correlates

Ibrutinib-d5 facilitates investigations into BTK occupancy—a key PD marker:

  • Studies using Ibrutinib-d5 standards revealed near-complete BTK occupancy (>95%) at plasma concentrations >50 ng/mL, validating dose reduction strategies [2].
  • Differential BTK degradation kinetics in CLL cells were tracked using deuterated analogs, revealing enhanced degradation in ibrutinib-sensitive clones [2] [8].

Drug Interaction Studies

As a potent CYP3A4 substrate, ibrutinib’s PK is altered by concomitant drugs:

  • Ibrutinib-d5 enabled detection of 24-fold AUC increases when ibrutinib was co-administered with CYP3A4 inhibitors like ketoconazole [6].
  • Assays incorporating Ibrutinib-d5 quantified hepatocyte metabolism shifts in the presence of inducers (e.g., rifampicin), guiding contraindication guidelines [6].

Table 3: Key Pharmacokinetic Parameters Enabled by Ibrutinib-d5 Assays

ParameterIbrutinibDIB (Metabolite)Clinical Implication
Tₘₐₓ (h)1–22–4Guides sampling for TDM
Apparent Vd (L)~10,000SimilarIndicates extensive tissue distribution
Protein Binding (%)>97>95Explains drug interaction risks
Active Moiety (IBR+DIB)Correlates with BTK occupancy

Properties

CAS Number

1553977-17-5

Product Name

Ibrutinib-d5

IUPAC Name

1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C25H24N6O2

Molecular Weight

445.538

InChI

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D

InChI Key

XYFPWWZEPKGCCK-OZUAZJOXSA-N

SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NC=N3)N

Synonyms

1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one-d5; PCI 32765-d5; PCI 32765-00-d5; CRA 032765-d5; (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.